molecular formula C17H38NO2SSn2 B1612081 CID 18503821 CAS No. 27515-11-3

CID 18503821

Cat. No.: B1612081
CAS No.: 27515-11-3
M. Wt: 558 g/mol
InChI Key: XCCORPSEMUMEHG-UHFFFAOYSA-N
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Description

CID 18503821: 1-Hydroxy-3-(isothiocyanato)-1,1,3,3-tetrabutyldistannoxane dimer , is a chemical compound with the molecular formula C17H38NO2SSn2 and a molecular weight of 558 g/mol .

Properties

InChI

InChI=1S/4C4H9.CNS.H2O.O.2Sn/c4*1-3-4-2;2-1-3;;;;/h4*1,3-4H2,2H3;;1H2;;;/q;;;;-1;;;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCORPSEMUMEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)O[Sn](CCCC)(CCCC)N=C=S.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38NO2SSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586957
Record name 1,1,3,3-Tetrabutyl-3-isothiocyanatodistannoxanyl--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27515-11-3
Record name 1,1,3,3-Tetrabutyl-3-isothiocyanatodistannoxanyl--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-3-(isothiocyanato)-1,1,3,3-tetrabutyldistannoxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

1-Hydroxy-3-(isothiocyanato)-1,1,3,3-tetrabutyldistannoxane dimer undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the tin atoms.

    Coordination Chemistry: The compound can form coordination complexes with various metal ions, which can be utilized in catalysis and material science.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxy-3-(isothiocyanato)-1,1,3,3-tetrabutyldistannoxane dimer has several scientific research applications:

    Chemistry: It is used as a catalyst in esterification reactions, facilitating the formation of esters from carboxylic acids and alcohols.

    Biology: The compound’s ability to form coordination complexes makes it useful in studying metal ion interactions in biological systems.

    Medicine: Research is ongoing to explore its potential as an anti-tumor agent, leveraging its unique chemical properties.

    Industry: The compound’s catalytic properties are utilized in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-Hydroxy-3-(isothiocyanato)-1,1,3,3-tetrabutyldistannoxane dimer exerts its effects involves its ability to coordinate with metal ions and facilitate chemical reactions. The molecular targets include carboxylic acids and alcohols in esterification reactions, where the compound acts as a catalyst to lower the activation energy and increase the reaction rate . The pathways involved include the formation of intermediate complexes that stabilize the transition state of the reaction.

Comparison with Similar Compounds

1-Hydroxy-3-(isothiocyanato)-1,1,3,3-tetrabutyldistannoxane dimer can be compared with other organotin compounds, such as:

  • 1,1,3,3-Tetrabutyl-3-isocyanatodistannoxane
  • 1,1,3,3-Tetrabutyl-3-chlorodistannoxane

These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 18503821
Reactant of Route 2
CID 18503821

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